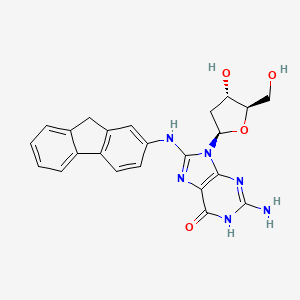
N-(Deoxyguanosin-8-yl)-2-aminofluorene
Overview
Description
Synthesis Analysis
The synthesis of N-(Deoxyguanosin-8-yl)-2-aminofluorene involves the metabolic activation of 2-aminofluorene, where enzymes such as cytochrome P450 convert 2-aminofluorene to its N-hydroxy derivative, which can then form DNA adducts either directly or after further metabolic processing. The ultimate carcinogen, N-acetoxy-N-acetyl-2-aminofluorene, reacts with deoxyguanosine to form dG-C8-AF, which can be further processed to remove the acetyl group, yielding the final adduct (Mallesha, Kumar, & Rangappa, 2004).
Molecular Structure Analysis
The molecular structure of dG-C8-AF is characterized by the covalent attachment of the aminofluorene moiety to the C8 position of deoxyguanosine. This modification significantly alters the conformational dynamics of the DNA, potentially leading to mispairing and mutations during DNA replication. The structure and dynamic properties of these adducts have been explored using techniques such as NMR spectroscopy, revealing a preference for the syn conformation which impacts DNA's helical structure and its interaction with polymerases and repair enzymes (Evans, Miller, & Beland, 1980).
Chemical Reactions and Properties
The formation of dG-C8-AF involves a series of chemical reactions starting from the metabolic activation of 2-aminofluorene to its N-hydroxy derivative, followed by esterification and eventual covalent binding to DNA. The presence of dG-C8-AF in DNA can lead to significant biological consequences, including the induction of mutations and initiation of carcinogenesis. The reaction kinetics and the influence of enzymatic processes on the formation of this adduct are critical for understanding its role in carcinogenicity.
Physical Properties Analysis
The physical properties of dG-C8-AF, such as its stability in DNA, its fluorescence characteristics, and its interaction with the DNA duplex, are essential for detecting and quantifying this adduct in biological samples. For example, the fluorescence emission properties of dG-C8-AF are distinct and have been used to study its conformational dynamics and interactions within DNA (Van Houte et al., 1990).
Scientific Research Applications
Isolation and Characterization of Oligodeoxynucleotides : This study isolated and characterized decadeoxynucleotides containing N-(deoxyguanosine-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) and products of oxidation of N-(deoxyguanosine-8-yl)-2-aminofluorene (dG-C8-AF). The research aimed to introduce these adducts site-specifically into DNA to correlate them with their mutagenic properties (Shibutani, Gentles, Johnson, & Grollman, 1991).
Conformational Analysis of Aminofluorene and Acetylaminofluorene Substituted Deoxyguanosine : This study used force field conformational analysis to study the conformation of various adducts, including N-(deoxyguanosin-8-yl)-2-aminofluorene. It provided insights into how these adducts may affect DNA structure (Lipkowitz, Chevalier, Widdifield, & Beland, 1982).
Structural Identification of Pyrimidine Derivatives : This paper identified the pyrimidine derivatives formed from N-(deoxyguanosin-8-yl)-2-aminofluorene in aqueous solution, contributing to the understanding of how this compound reacts and degrades under certain conditions (Kriek & Westra, 1980).
Role of Sulfation in the Formation of DNA Adducts : The study explored the metabolic conversion of N-hydroxy-2-acetylaminofluorene into reactive N,O-esters that form covalent adducts with DNA, including N-(deoxyguanosin-8-yl)-2-aminofluorene. This research is crucial for understanding carcinogen-DNA interactions (Meerman, Beland, & Mulder, 1981).
Mutagenic Properties in Mammalian Cells : This paper investigated the mutagenic properties of various acetylaminofluorene-derived DNA adducts, including N-(deoxyguanosin-8-yl)-2-aminofluorene, in mammalian cells. It provided insights into the mechanisms of AAF-induced mutagenesis (Yasui et al., 2004).
Safety And Hazards
Future Directions
Future research could focus on the detection and quantitation of N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine adducts in DNA using online column-switching liquid chromatography tandem mass spectrometry4. Another potential direction could be the study of chemical-induced DNA damage and its implications for human cancer risk5.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature.
properties
IUPAC Name |
2-amino-8-(9H-fluoren-2-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c24-22-27-20-19(21(32)28-22)26-23(29(20)18-9-16(31)17(10-30)33-18)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30-31H,7,9-10H2,(H,25,26)(H3,24,27,28,32)/t16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYQNJYFBAYPNG-RCCFBDPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993823 | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Deoxyguanosin-8-yl)-2-aminofluorene | |
CAS RN |
73051-69-1 | |
| Record name | 2′-Deoxy-8-(9H-fluoren-2-ylamino)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73051-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Deoxyguanosin-8-yl)-2-aminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073051691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(DEOXYGUANOSIN-8-YL)-2-AMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D7E8EIA7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



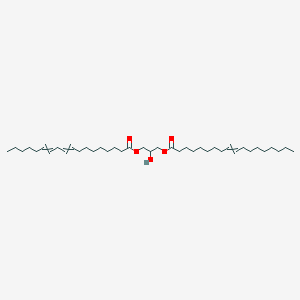

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
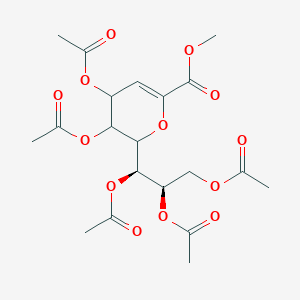
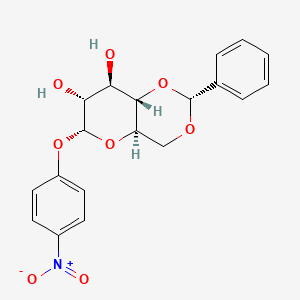
![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)
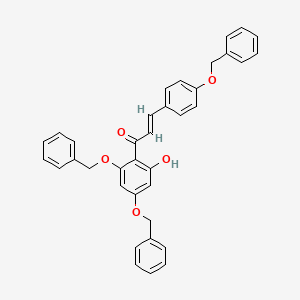
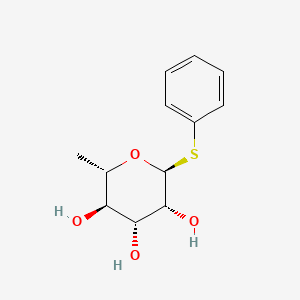
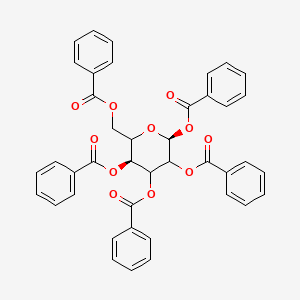
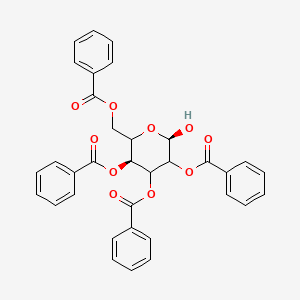
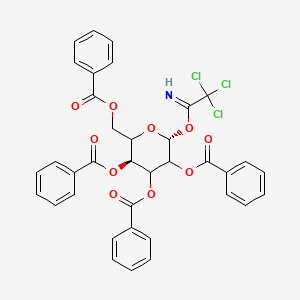
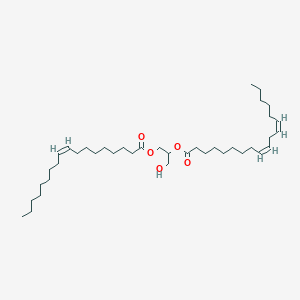
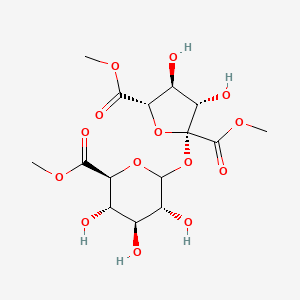
![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)